Cobalt tetramethoxyphenylporphyrin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

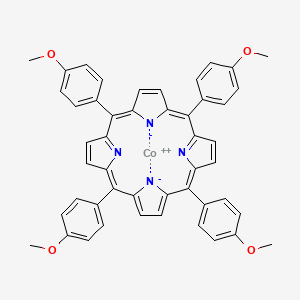

Cobalt tetramethoxyphenylporphyrin is an organometallic compound with the chemical formula C48H36CoN4O4 . It is a derivative of porphyrin, a macrocyclic compound that plays a crucial role in various biological systems. This compound is known for its deep red or purple color and its ability to dissolve in common organic solvents like chloroform and dichloromethane . This compound is widely used in chemical research, particularly as a catalyst in organic synthesis reactions .

準備方法

Synthetic Routes and Reaction Conditions

Cobalt tetramethoxyphenylporphyrin can be synthesized by reacting 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin with cobalt acetate in glacial acetic acid . The reaction typically involves boiling the mixture to facilitate the formation of the cobalt complex. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Industrial methods may also incorporate continuous flow reactors and automated purification systems to enhance yield and purity.

化学反応の分析

Oxidation Catalysis

CoTMPP serves as a versatile oxidation catalyst, particularly for the selective oxidation of amines . Its catalytic activity stems from the redox-active cobalt center, which facilitates electron transfer during oxidation reactions. While specific reaction conditions (e.g., solvent, oxidant) are not detailed in the sources, its role in promoting selective oxidation pathways highlights its utility in synthetic organic chemistry.

Electrochemical Oxygen Reduction (ORR)

CoTMPP exhibits high catalytic activity in the two-electron reduction of O₂ to H₂O₂ under acidic and neutral conditions. Key findings include:

-

Catalyst Performance :

| Parameter | Value/Condition |

|---|---|

| Reaction | O₂ → H₂O₂ (2e⁻) |

| Selectivity | >95% (acidic media) |

| pH Dependence | Efficient in neutral media |

| Catalyst Hybrid | CoTMPP/CNT nanohybrid |

Mechanistic Insights :

In neutral solutions, CoTMPP catalyzes a two-electron process (O₂ → H₂O₂) at lower potentials and a four-electron process (O₂ → H₂O) at higher potentials . The transition between these pathways depends on pH and applied voltage.

Electrochemical CO₂ Reduction

CoTMPP is effective in the electrochemical reduction of CO₂ to CO , with catalytic activity influenced by peripheral substituents:

-

Substituent Effects :

-

Activity Comparison :

| Substituent Type | TOF CO (s⁻¹) | Key Observation |

|---|---|---|

| Neutral (e.g., CoTPP) | ~1.5 | Decreases with σ (EWG) |

| Cationic (e.g., CoTMAP) | ~5 | Highest TOF observed |

Structural and Functional Modifications

-

Pyrolysis with Metal Oxalates : CoTMPP pyrolyzed with metal oxalates (e.g., tin oxalate) forms porous carbon matrices, enhancing ORR activity due to increased catalytic sites and mesopore formation .

-

Plasma Treatment : Low-temperature plasma treatment of CoTMPP accelerates carbonization, yielding homogeneous carbon matrices with excellent ORR performance .

科学的研究の応用

Chemical Properties and Structure

Cobalt tetramethoxyphenylporphyrin has the chemical formula C48H36CoN4O4. It is characterized by a porphyrin core with four methoxyphenyl substituents, contributing to its solubility in organic solvents and its distinct color. The compound's structure facilitates its interaction with various substrates, making it effective in catalysis and biochemical processes.

Catalysis in Organic Synthesis

CoTMPP serves as an efficient catalyst in several organic reactions, including:

- Oxidation Reactions : CoTMPP is utilized to facilitate the oxidation of organic substrates, enhancing reaction rates and selectivity.

- Hydrogenation : The compound demonstrates catalytic activity in hydrogenation processes, which are crucial for the synthesis of various chemicals.

- Cyclization Reactions : It aids in cyclization reactions, which are important for forming cyclic compounds used in pharmaceuticals.

Electrocatalysis for Energy Conversion

CoTMPP has shown promise as an electrocatalyst for:

- Carbon Dioxide Reduction : Studies indicate that cobalt-based porphyrins can effectively convert carbon dioxide into valuable products like carbon monoxide. The performance of immobilized CoTMPP is significantly influenced by the electronic properties of its substituents, enhancing its catalytic efficiency under electrochemical conditions .

- Oxygen Reduction Reaction : CoTMPP has been investigated for its role in oxygen reduction reactions (ORR), particularly in fuel cells. Its integration into membrane electrode assemblies has been shown to improve performance metrics, such as cell voltage and current density stability during operation .

Biochemical Applications

CoTMPP plays a role in various biochemical processes:

- Nitric Oxide Activation : The compound acts as a catalyst for nitric oxide synthase, facilitating the binding and activation of nitric oxide, which is crucial for numerous physiological processes.

- Hydrogen Evolution Reaction : CoTMPP has been noted for its ability to promote hydrogen production through the reduction of protons or water molecules, making it relevant in renewable energy research.

Fuel Cells

CoTMPP is incorporated into fuel cell technologies to enhance ion conduction and reduce electrode degradation. Its presence in polymer membranes has been shown to stabilize performance and extend operational life by minimizing fluoride emissions during electrochemical reactions .

Material Science

The compound's catalytic properties have led to its use in developing advanced materials such as:

- Polymers : CoTMPP is utilized in synthesizing specialized polymers that require catalytic functionalities.

- Coatings : Its application extends to coatings where enhanced chemical resistance and catalytic properties are desired.

Case Study 1: Electrochemical Carbon Dioxide Reduction

A study evaluated the performance of immobilized cobalt porphyrins with varying peripheral substituents on their catalytic activity for carbon dioxide reduction. The results indicated that cationic porphyrins exhibited superior activity compared to neutral ones, highlighting the importance of charge effects on catalytic performance .

Case Study 2: Fuel Cell Performance

Research demonstrated that incorporating this compound into Nafion membranes significantly improved fuel cell performance metrics. The study showed enhanced stability and reduced degradation rates when tested under operational conditions .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Chemistry | Catalyst for oxidation and hydrogenation | Increased reaction rates and selectivity |

| Electrocatalysis | CO2 reduction and oxygen reduction | High selectivity; influenced by substituent charge |

| Biochemistry | Nitric oxide activation | Facilitates binding and activation |

| Fuel Cell Technology | Membrane stabilization | Improved longevity and reduced emissions |

| Material Science | Polymer synthesis and coatings | Enhanced chemical resistance |

作用機序

The mechanism by which cobalt tetramethoxyphenylporphyrin exerts its effects involves the coordination of the cobalt center with various ligands. This coordination facilitates electron transfer processes, which are crucial for catalytic activity . The compound’s ability to stabilize different oxidation states of cobalt allows it to participate in redox reactions, making it an effective catalyst for both oxidation and reduction processes .

類似化合物との比較

Cobalt tetramethoxyphenylporphyrin can be compared with other similar compounds, such as:

Cobalt tetraphenylporphyrin: Similar in structure but lacks the methoxy groups, which can affect its solubility and reactivity.

Cobalt tetra(4-chlorophenyl)porphyrin: Contains chlorine substituents instead of methoxy groups, leading to different electronic properties and catalytic activities.

Cobalt tetra(4-carboxyphenyl)porphyrin: Features carboxyl groups that enhance its water solubility and make it suitable for aqueous-phase reactions.

This compound is unique due to its methoxy substituents, which influence its solubility, electronic properties, and catalytic behavior. These characteristics make it a versatile compound for various applications in chemistry, biology, medicine, and industry.

生物活性

Cobalt tetramethoxyphenylporphyrin (CoTMPP) is a cobalt(II) porphyrin complex that has garnered attention for its diverse biological activities and applications in various fields, including catalysis, medicine, and environmental science. This article explores the biological activity of CoTMPP, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

1. Overview of this compound

CoTMPP is synthesized through a multi-step process involving cobalt acetate and 4-methoxybenzaldehyde, among other reagents. It is characterized by its purple color and is soluble in organic solvents. The compound has been investigated for its catalytic properties as well as its role in biological systems.

Target Interactions

CoTMPP primarily interacts with protons and water molecules through electrochemical processes. Its ability to bind to specific biomolecules allows it to modulate various biochemical pathways, particularly those related to electron transfer and redox reactions .

Biochemical Pathways

The main biochemical pathway influenced by CoTMPP is the hydrogen evolution pathway. This compound facilitates the production of hydrogen by reducing protons or water, which is critical for applications in energy conversion technologies.

3. Cellular Effects

CoTMPP has shown significant effects on cellular processes:

- Gene Expression: Research indicates that CoTMPP influences the expression of genes involved in oxidative stress responses and cellular defense mechanisms. This suggests a protective role against oxidative damage.

- Cell Signaling: The compound has been observed to affect various cell signaling pathways, potentially impacting cellular metabolism and growth.

4. Applications in Medicine

Therapeutic Potential

Ongoing studies are exploring the use of CoTMPP as a therapeutic agent. Its ability to mimic biological processes such as oxygen transport positions it as a candidate for drug development targeting specific biological pathways . Additionally, CoTMPP's role in nitric oxide synthase activation highlights its potential in cardiovascular therapies .

5. Catalytic Properties

CoTMPP serves as an efficient catalyst in several chemical reactions:

- Electrochemical Reactions: It has been utilized in the electrochemical reduction of carbon dioxide into useful products, demonstrating high selectivity and stability .

- Oxidation Catalysis: The compound is effective in catalyzing oxidation reactions, making it valuable in synthetic chemistry .

Case Study 1: Electrochemical CO2 Reduction

A study demonstrated that immobilized CoTMPP exhibits high catalytic activity for the electrochemical reduction of CO2 to carbon monoxide (CO), achieving a turnover frequency (TOF) of approximately 1.5 s−1 under optimized conditions. This study emphasizes the impact of peripheral substituents on catalytic efficiency .

Case Study 2: Gene Regulation

In cellular models, CoTMPP was shown to upregulate genes associated with oxidative stress response, suggesting its potential as a protective agent against oxidative injury in various diseases.

7. Safety and Hazards

While CoTMPP shows promising biological activities, it is essential to consider safety aspects. Studies have indicated that cobalt complexes can exhibit toxicity at high concentrations; thus, careful evaluation of dosage and exposure is necessary for therapeutic applications.

8. Future Directions

Research into CoTMPP continues to expand, focusing on:

- Enhanced Catalytic Systems: Developing hybrid systems combining CoTMPP with nanomaterials to improve catalytic performance.

- Therapeutic Applications: Investigating the use of CoTMPP in treating diseases related to oxidative stress and cardiovascular conditions.

特性

CAS番号 |

28903-71-1 |

|---|---|

分子式 |

C48H36CoN4O4 |

分子量 |

791.8 g/mol |

IUPAC名 |

cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |

InChI |

InChI=1S/C48H36N4O4.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |

InChIキー |

QBCIMRXPMLWVML-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2] |

正規SMILES |

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。